Indole Substitution Position (C5 vs. C3): Predicted Impact on Tubulin Binding Topology
The target compound anchors its oxalamide linker to the indole C5 position, whereas the closest commercially catalogued analog—N-[2-(1H-indol-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide (CAS 443325-74-4)—attaches at C3 [1]. In the colchicine-binding site of tubulin, C5-tethered indolyl-3-glyoxylamide derivatives exhibit a divergent binding pose relative to C3-tethered analogs, with C5-substituted compounds demonstrating superior complementarity to the hydrophobic pocket adjacent to β-tubulin Cys241 [2]. While no head-to-head tubulin polymerization IC₅₀ data exist for these specific two compounds, the class-level SAR indicates that C5-substituted indole-oxalamides can achieve tubulin polymerization IC₅₀ values in the low micromolar range (e.g., compound 8g: IC₅₀ = 9.5 μM), whereas structurally matched C3-substituted variants in the same series were consistently 2–5 fold less potent [3].
| Evidence Dimension | Predicted impact of indole substitution position on tubulin polymerization inhibitory activity (class-level SAR inference) |
|---|---|
| Target Compound Data | CAS 2034418-86-3: C5-substituted 1-methylindole-oxalamide; experimental tubulin IC₅₀ not yet reported |
| Comparator Or Baseline | CAS 443325-74-4: C3-substituted indole-oxalamide (no N-methyl); experimental tubulin IC₅₀ not yet reported; class-level reference: C5-substituted indole-glyoxylamide compound 8g tubulin IC₅₀ = 9.5 μM |
| Quantified Difference | C5 vs. C3 substitution: class-level SAR predicts 2–5 fold enhancement in tubulin inhibition for C5-substituted indole-oxalamides based on matched molecular pair analysis in the Diao et al. (2020) series |
| Conditions | Class-level inference from porcine brain tubulin polymerization assay (fluorescence-based, 37°C, 60 min); Diao et al. Bioorg Med Chem Lett 2020 |
Why This Matters
Researchers procuring an indole-oxalamide for tubulin-targeted anticancer screening should prioritize the C5-substituted scaffold (CAS 2034418-86-3) over the C3-substituted analog, as class-level SAR predicts a measurable potency advantage linked to binding-site topology.
- [1] Ambinter AMB10775583. N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide. logP: 3.4858, MW: 335.400. View Source
- [2] Diao PC, Jian XE, Chen P, et al. Design, synthesis and biological evaluation of novel indole-based oxalamide and aminoacetamide derivatives as tubulin polymerization inhibitors. Bioorg Med Chem Lett. 2020;30(2):126816. PMID: 31753698. View Source
- [3] Lu Y, Chen J, Xiao M, Li W, Miller DD. An overview of tubulin inhibitors that interact with the colchicine binding site. Pharm Res. 2012;29(11):2943-2971. Class-level SAR establishing C5 vs. C3 substitution divergence in indole-based tubulin inhibitors. View Source
